Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester
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Overview
Description
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester is a chemical compound with the molecular formula C₉H₁₁N₃S₂ and a molecular weight of 225.33 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbodithioic acid moiety linked to a 2-aminophenyl group through a methylene bridge, and a methyl ester functional group.
Preparation Methods
The synthesis of Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester typically involves the reaction of hydrazinecarbodithioic acid with an appropriate aldehyde or ketone, followed by esterification. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester can be compared with similar compounds such as:
Hydrazinecarbodithioic acid, methyl ester: This compound has a similar structure but lacks the 2-aminophenyl group, making it less versatile in certain chemical reactions.
Hydrazinecarbodithioic acid, 1-methyl-, methyl ester: This compound has a methyl group attached to the nitrogen atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
61050-69-9 |
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Molecular Formula |
C9H11N3S2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
methyl N-[(2-aminophenyl)methylideneamino]carbamodithioate |
InChI |
InChI=1S/C9H11N3S2/c1-14-9(13)12-11-6-7-4-2-3-5-8(7)10/h2-6H,10H2,1H3,(H,12,13) |
InChI Key |
CHTAYFYHGYSVOW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NN=CC1=CC=CC=C1N |
Origin of Product |
United States |
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